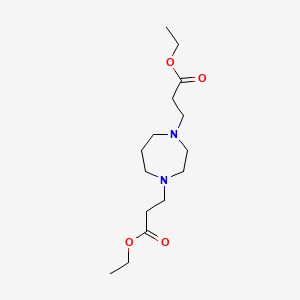
N-Cyclopentyl-9-methyl-8-(piperidin-1-yl)-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclopentyl-9-methyl-8-(piperidin-1-yl)-9H-purin-6-amine is a synthetic compound that belongs to the purine class of molecules Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-9-methyl-8-(piperidin-1-yl)-9H-purin-6-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Purine Core: Starting from a suitable precursor, such as a substituted pyrimidine, the purine core is constructed through cyclization reactions.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides under basic conditions.
Addition of the Piperidinyl Group: The piperidinyl group is typically added through nucleophilic substitution reactions, where a piperidine derivative reacts with a halogenated purine intermediate.
Methylation: The final step involves the methylation of the purine core, often using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclopentyl-9-methyl-8-(piperidin-1-yl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized purine derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups attached to the purine core.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield purine N-oxides, while reduction could produce deoxygenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules in synthetic organic chemistry.
Biology: Studying its interactions with biological macromolecules, such as enzymes or receptors.
Medicine: Investigating its potential as a therapeutic agent, particularly in targeting purine-related pathways.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-Cyclopentyl-9-methyl-8-(piperidin-1-yl)-9H-purin-6-amine would depend on its specific interactions with molecular targets. Typically, purine derivatives can interact with enzymes, receptors, or nucleic acids, influencing various biochemical pathways. The compound might act as an inhibitor or activator of specific enzymes, modulate receptor activity, or interfere with nucleic acid synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Caffeine: A stimulant that is also a purine derivative.
Theophylline: A bronchodilator used in the treatment of respiratory diseases.
Uniqueness
N-Cyclopentyl-9-methyl-8-(piperidin-1-yl)-9H-purin-6-amine is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to other purine derivatives.
Propiedades
Número CAS |
671821-22-0 |
|---|---|
Fórmula molecular |
C16H24N6 |
Peso molecular |
300.40 g/mol |
Nombre IUPAC |
N-cyclopentyl-9-methyl-8-piperidin-1-ylpurin-6-amine |
InChI |
InChI=1S/C16H24N6/c1-21-15-13(20-16(21)22-9-5-2-6-10-22)14(17-11-18-15)19-12-7-3-4-8-12/h11-12H,2-10H2,1H3,(H,17,18,19) |
Clave InChI |
QQBDYXVUNSRAJO-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=NC=NC(=C2N=C1N3CCCCC3)NC4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Methylpiperazin-1-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11835533.png)


![2-((6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)oxy)acetic acid](/img/structure/B11835550.png)



![Methyl [4-(5-chloro-2H-indazol-2-yl)phenyl]acetate](/img/structure/B11835565.png)



![1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one dihydrochloride](/img/structure/B11835590.png)

